

tert-butyl 4-aminopiperidine-1-carboxylate properties

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Compound of Interest

Compound Name: 4-Amino-1-Boc-piperidine

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An In-depth Technical Guide to tert-Butyl 4-aminopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-aminopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. Its versatile structure makes it an invaluable intermediate in the synthesis of a wide range of biologically active compounds. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications in drug discovery.

Chemical and Physical Properties

Tert-butyl 4-aminopiperidine-1-carboxylate, also known as 1-Boc-4-aminopiperidine, is a piperidine derivative featuring a primary amine and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.^{[1][2]} This structure allows for selective reactions at the 4-amino position while the piperidine nitrogen remains protected. The Boc group can be readily removed under acidic conditions.^[3]

Table 1: Physical and Chemical Properties

Property	Value	Source
CAS Number	87120-72-7	[1] [2] [4] [5] [6] [7]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[1] [2] [4] [7] [8]
Molecular Weight	200.28 g/mol	[2] [4] [7] [8]
Appearance	White to light yellow crystalline powder or solid	[2] [5] [9]
Melting Point	44-50 °C	[2] [5] [9] [10]
Boiling Point	80 °C at 0.037 mmHg	[5] [9]
Density	1.0 ± 0.1 g/cm ³	[5] [9]
Solubility	Insoluble in water	[5] [9]
pKa	10.10 ± 0.20 (Predicted)	[5]
XLogP3	0.7	[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of tert-butyl 4-aminopiperidine-1-carboxylate.

Table 2: Spectroscopic Information

Technique	Data	Source
¹ H NMR (CDCl ₃)	δ 3.90-4.10 (m, 2H), 2.66-2.79 (m, 3H), 1.69-1.73 (m, 2H), 1.38 (s, 9H), 1.10-1.21 (m, 2H)	[11]
IR, Mass Spec	Data available from suppliers upon request.	[12] [13]

Synthesis and Reactivity

The synthesis of tert-butyl 4-aminopiperidine-1-carboxylate can be achieved through various synthetic routes. Two common methods are highlighted below.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of complex molecules using tert-butyl 4-aminopiperidine-1-carboxylate as a key intermediate.



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Caption: General synthesis workflow using the target compound.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This procedure involves the reductive amination of 1-Boc-4-piperidone.

- Materials: 1-Boc-4-piperidone, amine source (e.g., ammonium acetate or an amine), sodium triacetoxyborohydride, dry tetrahydrofuran (THF).
- Procedure:
 - Dissolve 1-Boc-4-piperidone (1.0 mmol) and the amine (1.5 mmol) in 20 mL of dry THF.
 - Add sodium triacetoxyborohydride (2.0 mmol) to the suspension.
 - Stir the mixture at room temperature for 12 hours.
 - Quench the reaction by adding 20 mL of a saturated aqueous NaHCO_3 solution.
 - Extract the mixture with ethyl acetate (3 x 20 mL).
 - Dry the combined organic layers over Na_2SO_4 and evaporate the solvent.

- Purify the residue by flash column chromatography.^[3]

Protocol 2: Synthesis via Hofmann Rearrangement

This method starts from 4-piperidinecarboxamide.

- Step 1: Boc Protection of 4-Piperidinecarboxamide
 - In a 1L three-necked flask, combine 48-50g of 4-piperidyl urea, 98-100mL of distilled water, and 48-50g of triethylamine.
 - Stir the mixture at 20-25 °C while adding 78-80g of di-tert-butyl dicarbonate dropwise.
 - Continue stirring at room temperature for 8-10 hours.
 - Adjust the pH to 6-7 with 20% hydrochloric acid.
 - Extract with dichloromethane, dry the organic phase, and concentrate to a thick consistency.
 - Add 100-150g of acetone and allow to crystallize at 0-2 °C for 10-12 hours.
 - Filter to obtain 1-Boc-4-piperidyl urea as a white crystalline powder.^[14]
- Step 2: Hofmann Rearrangement to 1-Boc-4-aminopiperidine
 - In a 1L three-necked flask, add 200ml of 10% sodium hydroxide solution.
 - Below 25 °C, add 80g of bromine dropwise.
 - Add 50g of the 1-Boc-4-piperidyl urea prepared in the previous step.
 - Reflux the mixture for 5 hours and then cool to room temperature.
 - Slowly adjust the pH to 5 with 15% dilute hydrochloric acid at 0-5 °C.
 - Extract with chloroform, dry, and concentrate.
 - Add 100ml of petroleum ether and crystallize at -2 °C.

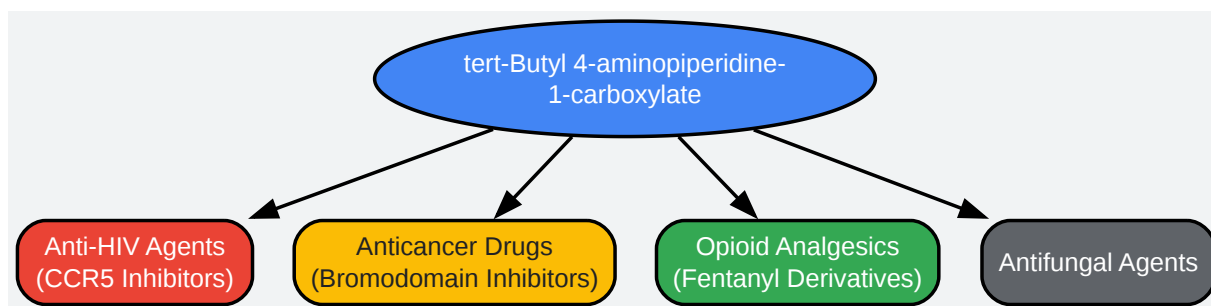
- Filter to obtain the final product as a white crystal.[14]

Applications in Drug Discovery

Tert-butyl 4-aminopiperidine-1-carboxylate is a crucial intermediate in the synthesis of numerous pharmaceutical compounds.[1][5][15] Its bifunctional nature allows for the introduction of the piperidine scaffold into larger, more complex molecules.

- **CCR5 Receptor Inhibitors:** It is a potent inhibitor of the CCR5 receptor, which is involved in HIV entry into cells.[1][5] This makes it a valuable starting material for the development of anti-HIV therapeutics.
- **Antitumor Agents:** The compound is used in the synthesis of bromodomain inhibitors and HepG2 cell cycle inhibitors for anti-tumor therapy.[5]
- **Fentanyl and its Analogs:** It serves as a precursor in the synthesis of fentanyl and related potent opioid analgesics.[16][17] Due to this application, its sale and possession are regulated in many jurisdictions.[16]
- **Novel Antifungal Agents:** It is used in the synthesis of 4-aminopiperidines that target ergosterol biosynthesis, showing potential as novel antifungal agents.[3]

The following diagram illustrates the role of tert-butyl 4-aminopiperidine-1-carboxylate as a versatile building block in drug discovery.



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Caption: Applications in drug discovery.

Safety and Handling

Tert-butyl 4-aminopiperidine-1-carboxylate is classified as an irritant and is harmful if swallowed.[9][10] It can cause skin irritation and serious eye damage.[18][19]

- Handling: Use only under a chemical fume hood.[20] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[18][20] Avoid breathing dust and prevent contact with skin and eyes.[20][21] Wash hands thoroughly after handling.[18][20]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20] Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[20]
- First Aid:
 - Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[20]
 - Skin: Wash off immediately with plenty of water for at least 15 minutes.[20]
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[20][22]
 - Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. [20]

This technical guide is intended for informational purposes for qualified professionals. Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

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